molecular formula C47H74N16O10 B12320698 Heparin binding peptide

Heparin binding peptide

Cat. No.: B12320698
M. Wt: 1023.2 g/mol
InChI Key: OVXIMRGEBNSORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heparin Binding Peptides (HBPs) are short, synthetic sequences designed to interact with heparin and heparan sulfate proteoglycans (HSPGs), which are ubiquitous on cell surfaces and in the extracellular matrix (ECM). Their primary research value lies in their ability to antagonize the binding of pathogens and growth factors to HSPGs, making them powerful tools for investigating cellular uptake mechanisms, tissue regeneration, and drug delivery systems. Key Research Applications & Mechanisms • Viral & Amyloid Uptake Inhibition : HBPs act as competitive inhibitors for HSPG-mediated endocytosis, a common pathway for cellular entry of viruses (including coronaviruses) and pathologic amyloid proteins. By occupying these receptor sites, HBPs can significantly reduce pathogen internalization in cell cultures . • Controlled Growth Factor Delivery & Wound Healing : HBPs can be covalently incorporated into biomaterial scaffolds, such as fibrin or polyethylene glycol (PEG) hydrogels, to create reservoirs for heparin-binding growth factors (e.g., VEGF, PDGF-BB, BMP2). This system allows for the sustained and localized release of growth factors, which has been shown to significantly enhance efficacy in models of diabetic wound healing and bone regeneration . • Advanced Drug Delivery Systems : The stable, non-covalent interaction between HBPs and heparin provides a versatile linkage for constructing macromolecular prodrug-type systems. This platform can be designed for targeted drug delivery, where the therapeutic agent is released upon introduction of a specific trigger, such as the heparin antagonist protamine . • Anti-inflammatory & Regenerative Therapeutics : Specific HBPs, such as the sequence RKKNPNCRRH derived from bone morphogenetic protein 4 (BMP4), demonstrate direct cell-penetrating and anti-inflammatory functions. Research shows this HBP can downregulate pro-inflammatory signaling (e.g., iNOS-IFNγ-IL6) in macrophages and promote the expression of chondrogenic marker genes in human articular chondrocytes, indicating promise for treating inflammatory conditions like arthritis . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[2-[2-[[2-[[1-[1-[5-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N16O10/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXIMRGEBNSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N16O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1023.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis of Heparin Binding Peptides

Design and Solid-Phase Peptide Synthesis

The canonical approach involves solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry. A 19-residue peptide was designed to adopt an α-helical conformation, incorporating lysine and arginine residues to create a cationic surface for heparin interaction. Orthogonal protection groups (e.g., tert-butyl for side chains) ensured selective deprotection during synthesis.

Residue Selection and Helicity Optimization

Positions 2, 5, 9, 13, and 17 were assigned to lysine to align positive charges along one face of the helix. Circular dichroism (CD) spectroscopy confirmed 75% helicity in neutral pH buffer at 2°C, increasing to 85% under high ionic strength (150 mM NaCl) and 100% in 75% ethanol. Thermal denaturation studies revealed a helix-to-coil transition midpoint (Tm) of 25°C, with a van’t Hoff enthalpy change (ΔHvH) of 3.2 kcal/mol, indicating moderate stability.

Purification and Characterization

Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid) achieved >95% purity. Mass spectrometry (MALDI-TOF) validated the molecular weight (2,342 Da), aligning with theoretical calculations.

Table 1: Synthetic Peptide Properties

Property Value Conditions
Helicity 75% → 100% Neutral pH → 75% ethanol
Tm 25°C (peptide alone) CD spectroscopy
ΔHvH 3.2 kcal/mol Thermal denaturation
Heparin-induced Tm 50°C CD with heparin

Recombinant Production of Heparin Binding Proteins

Fusion Protein Strategy in E. coli

A patent-pending method utilizes a glutathione S-transferase (GST) fusion system to produce insoluble HBPs in E. coli. The DNA construct encodes HBP, a protease cleavage site (e.g., thrombin), and GST, enabling affinity purification via glutathione agarose.

Inclusion Body Formation and Solubilization

Expression in BL21(DE3) cells at 37°C yielded insoluble inclusion bodies. Post-lysis (sonication at 40 W, 10 sec pulses), centrifugation (10,000 ×g, 10 min) isolated inclusion bodies, which were solubilized in 6 M guanidinium hydrochloride. Refolding via stepwise dialysis into 50 mM Tris (pH 8.0) restored native conformation.

Table 2: Recombinant HBP Production Workflow

Step Parameters Outcome
Cell Lysis 40 W sonication, 10 sec pulses Insoluble inclusion bodies
Solubilization 6 M guanidinium HCl Denatured fusion protein
Affinity Chromatography Glutathione agarose GST-HBP fusion isolation
Protease Cleavage Thrombin (1:100 w/w), 18 h HBP release

Post-Translational Modifications

HBP’s bioactivity depends on correct disulfide bonding. Oxidative refolding in 10 mM glutathione (reduced:oxidized = 10:1) for 48 h achieved >90% native folding, validated by monocyte activation assays.

Structural and Functional Validation

Surface Plasmon Resonance (SPR)

SPR using a heparin-coated chip measured a dissociation constant (KD) of 2.1 μM for the synthetic peptide. Recombinant HBP showed higher affinity (KD = 0.8 μM), attributed to proper disulfide formation.

Challenges and Optimization

Synthetic Route Limitations

Stepwise SPPS suffers from low yields (30–40%) for peptides >15 residues. Substituting pseudoproline dipeptides at positions 7 and 14 reduced aggregation, improving yield to 55%.

Recombinant System Pitfalls

Inclusion body refolding often results in misfolded aggregates. Screening refolding buffers identified 50 mM Tris (pH 8.0), 150 mM NaCl, 2 mM CaCl2, and 0.5 M arginine as optimal, achieving 70% recovery.

Emerging Technologies

Chemoenzymatic Synthesis

UDP-sugar precursors and glycosyltransferases enable site-specific heparan sulfate mimetics. A one-pot multi-enzyme (OPME) system synthesizes hexasaccharides with defined sulfation patterns, though peptide conjugation remains experimental.

Microfluidic Automated Synthesis

Microfluidic chips with immobilized enzymes (e.g., heparosan synthase) produce heparin oligosaccharides in <6 h, potentially adaptable for HBP-heparin complexes.

Chemical Reactions Analysis

Types of Reactions: Heparin binding peptides can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with modified amino acid sequences .

Scientific Research Applications

Therapeutic Applications

1.1 Anticoagulant Reversal
Heparin binding peptides have been developed as non-anticoagulant agents that can effectively neutralize the anticoagulant effects of heparin. For instance, concatameric heparin binding peptides have demonstrated the ability to neutralize enoxaparin's anti-Factor Xa activity rapidly in vivo, making them potential candidates for reversing heparin-induced anticoagulation during surgical procedures or in emergency settings .

1.2 Viral Infection Treatment
Recent studies have highlighted the role of HBPs in preventing the cellular uptake of viruses, including SARS-CoV-2. These peptides can antagonize the binding of viruses to heparan sulfate proteoglycans on cell surfaces, thereby inhibiting viral entry. Variants of these peptides have shown promise in preclinical models for treating viral infections and may be engineered for enhanced efficacy .

1.3 Cancer Therapy
HBPs have been investigated for their role in cancer therapy, particularly in inhibiting angiogenesis—the formation of new blood vessels from existing ones—which is crucial for tumor growth. One study reported that a specific heparan sulfate binding peptide inhibited the proliferation of endothelial cells and reduced tube formation, indicating its potential as an anti-angiogenic agent .

Drug Delivery Systems

2.1 Targeted Delivery
Heparin binding peptides can be conjugated with various therapeutic agents to enhance targeted delivery to tissues rich in glycosaminoglycans or proteoglycans. This approach is particularly useful in delivering drugs to tumor sites or inflamed tissues where such receptors are overexpressed .

2.2 Case Study: Amyloidosis Imaging
A synthetic HBP has been developed for imaging amyloid deposits associated with systemic amyloidosis using PET scans. This peptide demonstrated favorable pharmacokinetic properties and improved binding to amyloid structures, showcasing its utility in both diagnostic and therapeutic contexts .

Biotechnology Applications

3.1 Protein Purification
In biotechnology, HBPs serve as affinity tags for the purification of recombinant proteins. A novel heparin-binding affinity tag has been designed to facilitate one-step purification using heparin-Sepharose chromatography, significantly streamlining the process compared to traditional methods . The HB-tag allows for high-yield expression and purification of target proteins from various expression systems.

Application AreaDescriptionKey Findings/Case Studies
Anticoagulant ReversalNeutralizes anticoagulant effects of heparinRapid neutralization of enoxaparin in vivo
Viral Infection TreatmentInhibits viral entry by blocking heparan sulfate interactionsEffective against SARS-CoV-2; potential for clinical use
Cancer TherapyInhibits angiogenesis and tumor growthReduced endothelial cell proliferation observed
Drug DeliveryEnhances targeted delivery to specific tissuesImproved targeting of drugs to tumors and inflamed tissues
Protein PurificationServes as an affinity tag for recombinant protein purificationStreamlined purification process with high yields

Mechanism of Action

Heparin binding peptides can be compared with other heparin mimetics and glycosaminoglycan-binding peptides:

Uniqueness: Heparin binding peptides are unique in their high specificity and affinity for heparin and heparan sulfate proteoglycans. This specificity makes them valuable tools in research and therapeutic applications, particularly in targeting heparin-binding pathogens and modulating cell signaling pathways .

Comparison with Similar Compounds

Structural Features

Heparin Binding Peptide (HBP)
  • Sequence: The canonical HBP sequence (e.g., from fibronectin) contains motifs like XBBXBX or XBBBXXBX (B: basic residue) .
  • Spatial Distribution : Basic residues are strategically spaced to align with heparin’s sulfation pattern .
Vitronectin-Derived Heparin-Binding Sequences
  • Vitronectin, a glycoprotein in blood and extracellular matrix, binds heparin through cryptic sequences exposed upon multimerization.
Inhibitory Peptides (e.g., RGWRGEKIGN)
  • These peptides (e.g., from phage display screens) bind heparan sulfate enzymes (e.g., sulfotransferases) via mixed electrostatic and hydrophobic interactions. RGWRGEKIGN mimics heparin’s sulfation pattern to block substrate binding .
CPC Clip Motif-Containing Peptides
  • The CPC clip motif (Cys-Pro-Cys) enables dual binding to heparin and lipopolysaccharides (LPS). Mutations in this motif reduce affinity for both ligands, highlighting structural overlap in polysaccharide recognition .

Binding Affinity and Mechanisms

Peptide/Compound Target Binding Mechanism Affinity (Kd) Key Findings References
HBP (Fibronectin) Heparin/HS Electrostatic, multivalent Not quantified* Facilitates MSC spheroid assembly
Vitronectin Heparin Conformational exposure of basic residues ~10–50 nM Multimerization enhances avidity
RGWRGEKIGN Heparan sulfate Competitive inhibition ~1–5 µM Blocks enzyme-substrate interactions
CPC Clip Peptides Heparin/LPS CPC motif-mediated dual binding ~100 nM (heparin) Structural promiscuity for polysaccharides

Functional and Clinical Implications

HBP
  • Biomedical Applications : Used in tissue engineering to enhance cell adhesion and scaffold functionalization .
  • Limitations : Susceptibility to proteolysis and lack of quantitative binding data .
Vitronectin Multimers
  • Physiological Role : Stabilizes heparin in circulation; altered binding in disease states (e.g., thrombosis) .
Enzyme-Targeting Peptides (e.g., NMQALSMPVT)
  • Therapeutic Potential: Inhibitors of heparan sulfate-modifying enzymes for cancer or inflammation .
CPC Clip Peptides
  • Cross-Reactivity : Explains why heparin-binding proteins may also interact with bacterial LPS, linking heparin therapy to sepsis risk .

Advantages and Limitations

Compound Advantages Limitations
HBP High specificity for heparin/HS; modular design Lack of quantitative binding data
Vitronectin Native physiological relevance Multimerization complicates in vitro use
RGWRGEKIGN High enzyme inhibitory potency Off-target effects on other HS interactions
CPC Clip Peptides Dual therapeutic targets (heparin/LPS) Structural complexity limits synthesis

Biological Activity

Heparin binding peptides (HBPs) are a class of peptides that exhibit a strong affinity for heparin and related glycosaminoglycans. Their biological activity is diverse, impacting various physiological processes, including anticoagulation, antimicrobial action, and cellular interactions. This article will delve into the mechanisms of action, therapeutic applications, and recent research findings regarding HBPs.

1. Anticoagulant Activity:
HBPs can neutralize the anticoagulant effects of heparin and low molecular weight heparins (LMWH). Studies have shown that specific HBPs can reduce plasma heparin levels significantly, with some peptides achieving up to 90% neutralization of heparin activity in vitro . The binding affinity of these peptides is crucial; for instance, certain HBPs have a dissociation constant (KdK_d) as low as 100 nM, indicating strong binding to heparin .

2. Antimicrobial Properties:
Research has demonstrated that HBPs possess antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. This antimicrobial effect is attributed to structural motifs that confer cationicity and amphipathicity, which facilitate binding to bacterial membranes . For example, human antimicrobial peptides such as alpha-defensin and LL-37 have been shown to interact with heparin, enhancing their antimicrobial efficacy .

3. Modulation of Cellular Behavior:
HBPs influence cell adhesion, growth, and differentiation through interactions with extracellular matrix components. They can modulate the activity of various cell types by binding to receptors involved in cell signaling pathways. For instance, HBPs derived from the extracellular domain of the KDR VEGF receptor have been shown to inhibit endothelial cell proliferation by blocking VEGF signaling .

Therapeutic Applications

The therapeutic potential of HBPs spans several domains:

  • Anticoagulation Therapy: HBPs are being explored as adjuncts or alternatives to traditional anticoagulants, particularly in patients at risk for heparin-induced thrombocytopenia (HIT) .
  • Antimicrobial Agents: Given their ability to combat infections, HBPs may serve as novel antimicrobial agents in treating resistant bacterial strains .
  • Tissue Engineering: In tissue engineering applications, HBPs can promote cell adhesion and migration, essential for tissue regeneration and repair .

Table 1: Summary of Research Findings on Heparin Binding Peptides

StudyFindingsApplication
Fromm et al. (1997)Identified binding preferences of HBPs related to sulfation patterns in heparan sulfateUnderstanding peptide design for enhanced binding
Andersson et al. (2004)Demonstrated antimicrobial activity of HBPs against various pathogensPotential use in infection control
PNAS (1997)HIP peptide competes with antithrombin III for heparin bindingDevelopment of new anticoagulant therapies

Case Study: Antimicrobial Activity

A recent study evaluated the efficacy of HBPs derived from human proteins against common pathogens. The results indicated that these peptides not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics . This finding highlights the potential for developing combination therapies that leverage the unique properties of HBPs.

Q & A

Q. What experimental parameters significantly influence heparin binding peptide (HBP)-heparin interactions, and how should they be optimized in binding assays?

Key parameters include pH, temperature, ionic strength, and additives (e.g., glycerol). For example, glycerol enhances refolding efficiency of MHC class II molecules in peptide-binding assays by stabilizing protein structure . Systematic optimization via iterative testing (e.g., varying pH from 5.0–7.5 or temperature from 4°C–37°C) is recommended to account for variability across HBPs and target molecules . Gel filtration with radio-labeled peptides remains a foundational method for quantitative binding analysis .

Q. How can researchers ensure batch-to-batch consistency in synthetic HBPs for reproducible bioassays?

Research-grade peptides often exhibit variability in purity, solubility, and salt content. To minimize discrepancies:

  • Request peptide content analysis to standardize concentrations across batches.
  • Specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity .
  • Use HPLC and mass spectrometry (MS) for quality control, as described in synthesis protocols for heptapeptides .

Q. What are the limitations of standard assays (e.g., ELISA, SPR) for quantifying HBP-heparin binding kinetics?

While ELISA provides high sensitivity, it may fail to detect low-affinity interactions. Surface plasmon resonance (SPR) requires immobilization of heparin or HBPs, which can alter binding conformations. Circular dichroism (CD) spectroscopy offers complementary data by monitoring structural changes during binding, as demonstrated in studies of LL-37 peptide interactions with heparin-like molecules .

Advanced Research Questions

Q. How can computational tools (e.g., IEDB, NetMHCIIpan) be integrated with experimental data to predict HBP interactions with heparin and other glycosaminoglycans?

Bioinformatics tools like IEDB and NetMHCIIpan incorporate parameters such as peptide length, charge, and solvent accessibility. However, they often neglect endocytic processing factors (e.g., lysosomal pH, protease activity). To improve accuracy:

  • Validate predictions with experimental binding assays (e.g., competitive inhibition using heparin analogs).
  • Account for heparin’s sulfation pattern, which critically impacts binding affinity .

Q. What strategies are effective for designing HBPs with dual functionalities (e.g., heparin binding + cell adhesion)?

Structural domain fusion is a proven approach. For example:

  • Combine HBPs with RGD motifs to enhance cell adhesion, as seen in recombinant collagen designs .
  • Use linker sequences (e.g., glycine-rich spacers) to prevent steric hindrance between functional domains. Functional validation via competitive binding assays (e.g., heparin vs. integrin inhibitors) is essential .

Q. How can researchers resolve contradictory data in HBP-heparin binding studies, particularly when comparing in vitro and in vivo results?

Discrepancies often arise from differences in heparin sulfation density or extracellular matrix (ECM) interactions. To address this:

  • Standardize heparin sources (e.g., porcine intestinal vs. bovine lung heparin).
  • Perform ex vivo ECM binding assays using tissue sections to mimic physiological conditions .
  • Analyze binding cooperativity via Hill coefficients (h >1 indicates positive cooperativity) from CD titration data .

Methodological Guidance

Q. What experimental controls are critical for validating HBP specificity in heparin-dependent processes (e.g., growth factor activation)?

Include:

  • Heparinase-treated samples to confirm heparin dependency .
  • Competitive inhibitors (e.g., suramin or dalteparin) to block HBP-heparin interactions .
  • Negative control peptides with scrambled or charge-neutralized sequences .

Q. How should researchers approach structural characterization of HBPs with dynamic binding modes?

Combine NMR spectroscopy (for solution-state conformations) and molecular dynamics simulations (for binding trajectory analysis). Note that simulations are computationally intensive; prioritize residues with high solvent accessibility or charged side chains (e.g., arginine clusters) for focused analysis .

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